Cas no 57973-15-6 ((8RS)-O3-{3-amino-N-[(S)-3-((R)-2-amino-2-carboxy-ethylsulfanyl)-1-carboxy-propyl]-beta-D-xylo-3,4-dideoxy-hexopyranuronic acid amidosyl}-8-(2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-4-ureido-L-erythro-L-gluco-2,6-anhydro-4-deoxy-octonicacid)
![(8RS)-O3-{3-amino-N-[(S)-3-((R)-2-amino-2-carboxy-ethylsulfanyl)-1-carboxy-propyl]-beta-D-xylo-3,4-dideoxy-hexopyranuronic acid amidosyl}-8-(2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-4-ureido-L-erythro-L-gluco-2,6-anhydro-4-deoxy-octonicacid structure](https://de.kuujia.com/scimg/cas/57973-15-6x500.png)
57973-15-6 structure
Produktname:(8RS)-O3-{3-amino-N-[(S)-3-((R)-2-amino-2-carboxy-ethylsulfanyl)-1-carboxy-propyl]-beta-D-xylo-3,4-dideoxy-hexopyranuronic acid amidosyl}-8-(2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-4-ureido-L-erythro-L-gluco-2,6-anhydro-4-deoxy-octonicacid
(8RS)-O3-{3-amino-N-[(S)-3-((R)-2-amino-2-carboxy-ethylsulfanyl)-1-carboxy-propyl]-beta-D-xylo-3,4-dideoxy-hexopyranuronic acid amidosyl}-8-(2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-4-ureido-L-erythro-L-gluco-2,6-anhydro-4-deoxy-octonicacid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (8RS)-O3-{3-amino-N-[(S)-3-((R)-2-amino-2-carboxy-ethylsulfanyl)-1-carboxy-propyl]-beta-D-xylo-3,4-dideoxy-hexopyranuronic acid amidosyl}-8-(2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-4-ureido-L-erythro-L-gluco-2,6-anhydro-4-deoxy-octonicacid
- Ezomycin D1
- ezomycin-D1
- (8RS)-O3-{3-amino-N-[(S)-3-((R)-2-amino-2-carboxy-ethylsulfanyl)-1-carboxy-propyl]-beta-D-xylo-3,4-dideoxy-hexopyranuronic acid amidosyl}-8-(2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-4-ureido-L-ery
- 57973-15-6
-
- Inchi: InChI=1S/C26H39N7O17S/c27-7-3-10(20(39)31-9(22(42)43)1-2-51-5-8(28)21(40)41)48-24(13(7)35)50-16-11(32-25(29)46)14(36)17(49-18(16)23(44)45)15(37)12(34)6-4-30-26(47)33-19(6)38/h4,7-18,24,34-37H,1-3,5,27-28H2,(H,31,39)(H,40,41)(H,42,43)(H,44,45)(H3,29,32,46)(H2,30,33,38,47)
- InChI-Schlüssel: PECIUWARGDJEKV-UHFFFAOYSA-N
- Lächelt: NC(CSCCC(NC(=O)C1CC(N)C(O)C(OC2C(NC(N)=O)C(O)C(OC2C(O)=O)C(O)C(O)c2c[nH]c(=O)[nH]c2=O)O1)C(O)=O)C(O)=O
Berechnete Eigenschaften
- Genaue Masse: 753.21231397Da
- Monoisotopenmasse: 753.21231397Da
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 14
- Anzahl der Akzeptoren für Wasserstoffbindungen: 20
- Schwere Atomanzahl: 51
- Anzahl drehbarer Bindungen: 16
- Komplexität: 1390
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 12
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -11.1
- Topologische Polaroberfläche: 440Ų
(8RS)-O3-{3-amino-N-[(S)-3-((R)-2-amino-2-carboxy-ethylsulfanyl)-1-carboxy-propyl]-beta-D-xylo-3,4-dideoxy-hexopyranuronic acid amidosyl}-8-(2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-4-ureido-L-erythro-L-gluco-2,6-anhydro-4-deoxy-octonicacid Verwandte Literatur
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
57973-15-6 ((8RS)-O3-{3-amino-N-[(S)-3-((R)-2-amino-2-carboxy-ethylsulfanyl)-1-carboxy-propyl]-beta-D-xylo-3,4-dideoxy-hexopyranuronic acid amidosyl}-8-(2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-4-ureido-L-erythro-L-gluco-2,6-anhydro-4-deoxy-octonicacid) Verwandte Produkte
- 851916-84-2(6-Bromo-2-chloroimidazo[1,2-A]pyridine)
- 1534835-19-2(Tert-butyl 3-[1-(aminomethyl)-3-methylcyclopentyl]-3-hydroxyazetidine-1-carboxylate)
- 2171463-04-8(2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-2-(thiophen-2-yl)acetic acid)
- 945408-07-1(1-Butanamine, N-[(2-chloro-6-fluorophenyl)methylene]-)
- 17518-50-2(2,2-diphenylethanethioamide)
- 2470437-15-9(5-fluoro-N1-methylbenzene-1,2-diamine hydrochloride)
- 1521879-68-4(5-(Dimethylsulfamoyl)-2-ethylbenzoic acid)
- 1781661-62-8(3,3-difluoro-1-4-(trifluoromethyl)phenylcyclobutan-1-amine)
- 1233402-20-4(2-Bromo-6-fluorobiphenyl)
- 1806124-26-4(4-Iodo-2-(trifluoromethoxy)pyridine-5-acetonitrile)
Empfohlene Lieferanten
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

钜澜化工科技(青岛)有限公司
Gold Mitglied
CN Lieferant
Großmenge

江苏科伦多食品配料有限公司
Gold Mitglied
CN Lieferant
Reagenz

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
